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molecular formula C12H11BrN2 B1524756 6-Bromo-4,4'-dimethyl-2,2'-bipyridine CAS No. 850413-36-4

6-Bromo-4,4'-dimethyl-2,2'-bipyridine

Cat. No. B1524756
M. Wt: 263.13 g/mol
InChI Key: UEJJXCRFGURPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07812251B2

Procedure details

Dibromocompound 2,6-dibromo-4-methylpyridine (1 mmol), 2-tributylstannyl-picolines (1 mol) and (Ph3Ph)4Pd (0.01 equiv) were heated under N2 in toluene (50 mL) for 16 h. Upon cooling to room temperature aqueous saturated NH4Cl solution (20 mL) was added. The mixture was stirred for further 30 min and then filtered over Celite. The precipitate was washed with CH2Cl2 (50 mL) and the organic phase was separated. The aqueous phase was extracted with toluene. The combined organic phases were dried (MgSO4) and the solvent was removed. Concentrated HCl (30 mL) was added to the residue followed by extracting with CH2Cl2. The aqueous phase was cautiously neutralized by solid NaOH. The product was then extracted with CH2Cl2 and dried. The solvent was removed and the product purified by chromatography on silica gel with CH2Cl2/hexane (1:2) as eluent. Yield: 25%. Anal. C12H11BrN2: Calcd: C, 54.77; H, 4.21; N, 10.65. Found: C, 54.54; H, 4.30; N, 10.45. MS (ESIMS): m/z: 262.0.
Quantity
1 mmol
Type
reactant
Reaction Step One
[Compound]
Name
2-tributylstannyl-picolines
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([Br:9])[N:3]=1.[NH4+:10].[Cl-]>C1(C)C=CC=CC=1>[Br:9][C:4]1[N:3]=[C:2]([C:2]2[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:10]=2)[CH:7]=[C:6]([CH3:8])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
BrC1=NC(=CC(=C1)C)Br
Name
2-tributylstannyl-picolines
Quantity
1 mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for further 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
filtered over Celite
WASH
Type
WASH
Details
The precipitate was washed with CH2Cl2 (50 mL)
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed
ADDITION
Type
ADDITION
Details
Concentrated HCl (30 mL) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
by extracting with CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
The product was then extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the product purified by chromatography on silica gel with CH2Cl2/hexane (1:2) as eluent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC1=CC(=CC(=N1)C1=NC=CC(=C1)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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